

# The Discovery and Development of Diphenhydramine: A Technical Chronicle

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Diaphen  |           |  |  |  |
| Cat. No.:            | B1210617 | Get Quote |  |  |  |

Abstract: This technical guide provides an in-depth review of the historical development and discovery of Diphenhydramine (Benadryl®), the first commercially successful H1-antihistamine. It details the serendipitous nature of its discovery, the key researchers involved, and the scientific context of its emergence. The guide outlines the original chemical synthesis, its pharmacological profile, and its mechanism of action as an H1 receptor inverse agonist. Key preclinical and early clinical findings are presented, supported by quantitative data where available. This document is intended for researchers, scientists, and drug development professionals interested in the history of pharmacology and the evolution of antihistamine therapeutics.

#### Introduction

Diphenhydramine, known chemically as 2-(diphenylmethoxy)-N,N-dimethylethanamine, represents a landmark achievement in pharmacotherapy. As the first potent, well-tolerated antihistamine to gain widespread clinical use, its discovery in the 1940s ushered in a new era for the symptomatic treatment of allergic diseases. Its development was not a targeted effort to combat histamine, but rather a fortuitous outcome of research in a different therapeutic area. This guide chronicles the key milestones, experimental foundations, and scientific insights that propelled Diphenhydramine from a laboratory curiosity to a cornerstone of allergy treatment.

# **Historical Development and Discovery**

The discovery of Diphenhydramine is a classic example of serendipity in drug development.

The journey began at the University of Cincinnati in the early 1940s, within a research program



focused on developing synthetic antispasmodics and muscle relaxants.[1][2][3]

- Key Researchers: The effort was led by Professor George Rieveschl, a chemical engineering professor at the university.[2][3][4][5][6] In 1943, a graduate student in his laboratory, Fred Huber, synthesized a series of amino-alkyl ether compounds.[1][2][3] One of these compounds was β-dimethylaminoethyl benzhydryl ether hydrochloride.[1]
- The Serendipitous Finding: While the primary goal was to find agents that could relax smooth muscle, Rieveschl's team, in collaboration with the pharmaceutical company Parke-Davis and Co., conducted a broad pharmacological screening of the newly synthesized compounds.[2][3] During this screening, β-dimethylaminoethyl benzhydryl ether hydrochloride was found to possess exceptionally potent properties in counteracting the effects of histamine.[6] This antihistaminic activity was far more significant than its intended antispasmodic effects.
- Commercialization and Approval: Recognizing the immense therapeutic potential, Parke-Davis licensed the patent from Rieveschl and began extensive preclinical and clinical development.[2][3] The compound was named Diphenhydramine and given the trade name Benadryl. In 1946, it became the first prescription antihistamine to be approved by the U.S. Food and Drug Administration (FDA), marking a pivotal moment in medical history.[1][2]

**Caption:** The discovery and development workflow of Diphenhydramine.

# **Chemical Synthesis**

The original synthesis of Diphenhydramine is a two-step process starting from diphenylmethane. This method remains a classic example of ether synthesis.

Experimental Protocol: Synthesis of Diphenhydramine

- Step 1: Bromination of Diphenylmethane.
  - Reactants: Diphenylmethane and Bromine (Br<sub>2</sub>).
  - Conditions: The reaction is initiated by exposure to sunlight or ultraviolet (UV) light. This is a free-radical halogenation reaction.



- Procedure: Diphenylmethane is reacted with elemental bromine under photochemical conditions. A hydrogen atom on the methylene bridge is substituted with a bromine atom.
- Product: Diphenylbromomethane (also known as benzhydryl bromide).
- Step 2: Etherification.
  - Reactants: Diphenylbromomethane, 2-(Dimethylamino)ethanol, and a base (e.g., anhydrous Potassium Carbonate, K₂CO₃).
  - Conditions: The reaction is typically carried out by heating the reactants.
  - Procedure: Diphenylbromomethane is reacted with 2-(Dimethylamino)ethanol in the
    presence of a weak base. The base deprotonates the hydroxyl group of the amino alcohol,
    forming an alkoxide. This nucleophile then displaces the bromide ion from
    diphenylbromomethane in a Williamson ether synthesis.
  - Product: Diphenhydramine free base. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

**Caption:** The two-step chemical synthesis of Diphenhydramine.

# **Pharmacological Profile**

Diphenhydramine is a first-generation antihistamine with a complex pharmacological profile, acting on several receptor systems. This lack of specificity is responsible for both its therapeutic effects and its side-effect profile.

#### **Mechanism of Action**

Diphenhydramine's primary mechanism is the blockade of histamine H1 receptors. The H1 receptor exists in an equilibrium between an active and an inactive conformation. Histamine binding stabilizes the active state, leading to the classic allergic response. Diphenhydramine functions as an inverse agonist, binding preferentially to the inactive conformation of the H1 receptor and shifting the equilibrium away from the active state. This action prevents and reverses the effects of histamine on capillaries, reducing vasodilation and permeability.

Beyond its H1 activity, Diphenhydramine also acts as:



- An Anticholinergic: It is a competitive antagonist at muscarinic acetylcholine receptors. This
  action contributes to its antiemetic and antiparkinsonian effects, as well as side effects like
  dry mouth and urinary retention.
- A Sodium Channel Blocker: It blocks intracellular sodium channels, which imparts local anesthetic properties.

**Caption:** Diphenhydramine acts as an inverse agonist on the H1 receptor.

#### **Pharmacokinetics**

The pharmacokinetic properties of Diphenhydramine are well-characterized, defining its clinical use and limitations.

| Parameter                | Value                                     | Reference |
|--------------------------|-------------------------------------------|-----------|
| Bioavailability          | 40 - 72%                                  | [1]       |
| Peak Plasma Conc. (Tmax) | 1.5 - 3.0 hours                           | [1]       |
| Protein Binding          | 98 - 99%                                  | [1]       |
| Metabolism               | Hepatic (CYP2D6, CYP1A2, CYP2C9, CYP2C19) | [1]       |
| Elimination Half-life    | 2.4 - 13.5 hours (Varies with age)        | [1]       |
| Children                 | ~5.4 hours                                |           |
| Young Adults             | ~9.2 hours                                | _         |
| Elderly                  | ~13.5 hours                               | _         |
| Excretion                | Primarily Urine (~94%)                    | [1]       |

# **Key Preclinical and Early Clinical Investigations**

The antihistaminic properties of Diphenhydramine were established through a series of seminal preclinical experiments. While the full, detailed protocols from the original 1940s publications



are not widely accessible, the methodologies were standard for the era and focused on demonstrating direct antagonism to histamine-induced physiological responses.

## **Preclinical Experimental Protocols**

Key Experiment: Antagonism of Histamine on Isolated Guinea Pig Ileum

- Objective: To demonstrate that Diphenhydramine can block the smooth muscle contraction induced by histamine in vitro.
- Methodology:
  - A section of the ileum from a guinea pig is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O<sub>2</sub>, 5% CO<sub>2</sub>).
  - One end of the tissue is fixed, and the other is attached to an isotonic transducer connected to a chart recorder to measure muscle contractions.
  - A cumulative concentration-response curve for histamine is established by adding increasing concentrations of histamine to the bath and recording the magnitude of the contraction.
  - The tissue is washed, and after a recovery period, it is incubated with a fixed concentration of Diphenhydramine for a set time.
  - The histamine concentration-response curve is then re-established in the presence of Diphenhydramine.
- Expected Outcome: Diphenhydramine is expected to cause a rightward shift in the histamine concentration-response curve, indicating competitive antagonism. Higher concentrations of histamine are required to elicit the same degree of contraction in the presence of the antagonist.

Key Experiment: Protection against Histamine-Induced Bronchospasm in Guinea Pigs

 Objective: To demonstrate the protective effect of Diphenhydramine against lethal histamineinduced bronchoconstriction in vivo.



#### · Methodology:

- A cohort of guinea pigs is pre-treated with varying doses of Diphenhydramine, typically administered subcutaneously or intraperitoneally. A control group receives a saline vehicle.
- After a specified time, the animals are exposed to a lethal dose of histamine, either via intravenous injection or as an aerosol.
- The primary endpoint is the survival rate or the time to onset of severe dyspnea and convulsions.
- Expected Outcome: Pre-treatment with Diphenhydramine is expected to significantly increase the survival rate or delay the onset of symptoms compared to the control group.

## **Early Clinical Trial Data**

The first clinical reports on Diphenhydramine appeared in 1945, validating its efficacy in allergic conditions.



| Study                                                                                      | Condition<br>Treated         | Dosage                                    | Key<br>Quantitative<br>Findings                                                             | Reference |
|--------------------------------------------------------------------------------------------|------------------------------|-------------------------------------------|---------------------------------------------------------------------------------------------|-----------|
| McElin & Horton<br>(1945)                                                                  | Various Allergic<br>States   | 50 mg orally, 3-4<br>times daily          | - Hay Fever: 21<br>of 24 patients<br>(87.5%) reported<br>"good to<br>excellent"<br>results. | [1]       |
| - Vasomotor Rhinitis: 14 of 20 patients (70%) reported "good to excellent" results.        |                              |                                           |                                                                                             |           |
| Curtis & Owens<br>(1945)                                                                   | Acute & Chronic<br>Urticaria | 50 - 100 mg<br>orally, 1-5 times<br>daily | - 11 of 18 patients (61%) experienced "prompt relief" of symptoms.                          | [2]       |
| - The effect was<br>noted to be<br>palliative, with<br>recurrence upon<br>discontinuation. |                              |                                           |                                                                                             |           |
| - Side Effects: Drowsiness and muscular aching were reported in 2 of 18 patients (11%).    |                              |                                           |                                                                                             |           |

# Conclusion



The discovery of Diphenhydramine was a transformative event in medicine, born from fundamental chemical research and astute pharmacological observation. Its development pathway, from an intended muscle relaxant to a blockbuster antihistamine, underscores the value of broad screening and the role of serendipity in drug discovery. While newer, second-generation antihistamines with improved selectivity and reduced side effects have largely superseded it for daily use, Diphenhydramine remains an important therapeutic agent and a foundational molecule in the history of pharmacology. Its study provides critical insights for drug development professionals into the evolution of receptor theory, drug safety, and the iterative process of improving therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Clinical observations on the use of benadryl; a new antihistamine substance PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diphenhydramine Wikipedia [en.wikipedia.org]
- 3. George Rieveschl Wikipedia [en.wikipedia.org]
- 4. eshalloffame.org [eshalloffame.org]
- 5. Reader's Digest highlights invention of Benadryl by UC's Rieveschl | University of Cincinnati [uc.edu]
- 6. George Rieveschl, 91; chemistry professor was inventor of Benadryl Los Angeles Times [latimes.com]
- To cite this document: BenchChem. [The Discovery and Development of Diphenhydramine: A Technical Chronicle]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210617#historical-development-and-discovery-of-diphenhydramine]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com